3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
3-[(4-Fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid can be achieved through solid-phase methods. One common approach involves starting with an Fmoc-protected phenylalanine bound to a Wang resin. The synthesis proceeds through a series of steps including deprotection, benzoylation, and cleavage to form the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
3-[(4-Fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[(4-fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid include:
3-(4-Fluorophenyl)propionic acid: Shares the fluorophenyl group but lacks the formamido and methoxyphenyl groups.
3-(4-Methoxyphenyl)propionic acid: Contains the methoxyphenyl group but lacks the fluorophenyl and formamido groups.
4-Fluorocinnamic acid: Similar in having a fluorophenyl group but differs in the overall structure
Properties
Molecular Formula |
C17H16FNO4 |
---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H16FNO4/c1-23-14-8-4-11(5-9-14)15(10-16(20)21)19-17(22)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
KIHNSJPCFXRVEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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